D-pantothénate de calcium, racémique

Vue d'ensemble

Description

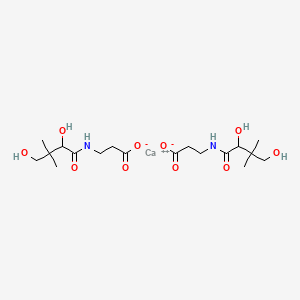

Le Pantothénate de Calcium, Racémique est un mélange des sels de calcium des isomères dextrogyre et lévogyre de l'acide pantothéniqueLa forme racémique contient à la fois l'isomère dextrogyre actif et l'isomère lévogyre inactif .

Applications De Recherche Scientifique

Calcium Pantothenate, Racemic has numerous applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other compounds.

Biology: It plays a crucial role in cellular metabolism and is used in studies related to enzyme function and metabolic pathways.

Mécanisme D'action

Target of Action

Calcium Pantothenate, Racemic, also known as Vitamin B5, primarily targets the pantoate-β-alanine ligase (PBL) enzyme . This enzyme plays a crucial role in the biological production of D-Pantothenic acid (DPA), which is associated with several biological functions and its deficiency can cause metabolic and energetic disorders in humans .

Mode of Action

Calcium Pantothenate interacts with its target, the PBL enzyme, to facilitate the production of DPA . The compound is incorporated into Coenzyme A (CoA) and protects cells against peroxidative damage by increasing the level of Glutathione .

Biochemical Pathways

Calcium Pantothenate is involved in several metabolic pathways. As a structural component of Coenzyme A (CoA) and acyl carrier protein, it plays a vital role in the metabolism of carbohydrates, proteins, and fatty acids . It also recovers CoA levels, thus increasing mitochondrial activity .

Pharmacokinetics

The pharmacokinetics of orally administered Calcium Pantothenate in healthy adults has been studied. Absorption was found to be rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The exposure increased with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . The terminal half-life averaged 225 hours .

Result of Action

The molecular and cellular effects of Calcium Pantothenate’s action are significant. It serves as a growth factor and an essential metabolite involved in carbohydrate, protein, and fatty acid metabolism . It also plays a potential role in reducing cholesterol levels in people suffering from dyslipidemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Calcium Pantothenate. It is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .

Analyse Biochimique

Biochemical Properties

Calcium Pantothenate, Racemic, plays a crucial role in biochemical reactions as a precursor to coenzyme A (CoA). CoA is essential for the synthesis and degradation of fatty acids, carbohydrates, and proteins. The compound interacts with several enzymes, including pantothenate kinase, which catalyzes the first step in CoA biosynthesis. This interaction is vital for the phosphorylation of pantothenate to form 4’-phosphopantothenate . Additionally, Calcium Pantothenate, Racemic, is involved in the synthesis of acyl carrier protein, which is essential for fatty acid metabolism .

Cellular Effects

Calcium Pantothenate, Racemic, influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is essential for the production of CoA, which is involved in the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and the synthesis of steroid hormones . The compound also affects cell signaling pathways by modulating the levels of CoA and its derivatives, which act as cofactors for various enzymes . Furthermore, Calcium Pantothenate, Racemic, has been shown to influence gene expression by regulating the activity of transcription factors involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of Calcium Pantothenate, Racemic, involves its conversion to CoA through a series of enzymatic reactions. The initial step is catalyzed by pantothenate kinase, which phosphorylates pantothenate to form 4’-phosphopantothenate . This is followed by the addition of cysteine and ATP to form phosphopantetheine, which is then converted to CoA . CoA acts as a carrier of acyl groups and is involved in numerous biochemical reactions, including the synthesis and degradation of fatty acids, carbohydrates, and proteins . Calcium Pantothenate, Racemic, also interacts with various enzymes, such as acyl carrier protein synthase, which is essential for fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium Pantothenate, Racemic, can vary over time. The compound is relatively stable under neutral or slightly acidic conditions but can degrade under alkaline conditions . Long-term studies have shown that Calcium Pantothenate, Racemic, can maintain its stability and efficacy in in vitro and in vivo settings . Its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound’s effects on cellular function may diminish due to degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of Calcium Pantothenate, Racemic, vary with different dosages in animal models. At low to moderate doses, the compound is generally well-tolerated and supports normal growth and metabolic functions . At high doses, it can cause adverse effects such as diarrhea and gastrointestinal discomfort . Studies have shown that the optimal dosage of Calcium Pantothenate, Racemic, for different animal species varies, and excessive intake can lead to toxicity . It is essential to determine the appropriate dosage to avoid adverse effects while ensuring the compound’s efficacy .

Metabolic Pathways

Calcium Pantothenate, Racemic, is involved in several metabolic pathways, primarily through its conversion to CoA. The biosynthesis of CoA from pantothenate involves five enzymatic steps, starting with the phosphorylation of pantothenate by pantothenate kinase . CoA is a key cofactor in the TCA cycle, fatty acid synthesis, and the synthesis of steroid hormones . The compound also interacts with enzymes such as acyl carrier protein synthase and phosphopantetheine adenylyltransferase, which are essential for fatty acid metabolism . Additionally, Calcium Pantothenate, Racemic, affects metabolic flux and metabolite levels by modulating the activity of CoA-dependent enzymes .

Transport and Distribution

Calcium Pantothenate, Racemic, is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is absorbed in the intestine and transported to various tissues via the bloodstream . Within cells, it is taken up by pantothenate transporters and converted to CoA . The distribution of Calcium Pantothenate, Racemic, is influenced by factors such as tissue demand, metabolic activity, and the presence of specific transporters . The compound’s localization and accumulation within tissues are essential for its biological activity and function .

Subcellular Localization

The subcellular localization of Calcium Pantothenate, Racemic, is primarily within the cytoplasm, where it is converted to CoA and participates in various metabolic processes . The compound is also found in mitochondria, where CoA is involved in the TCA cycle and fatty acid oxidation . Additionally, Calcium Pantothenate, Racemic, may be localized in the endoplasmic reticulum and peroxisomes, where it plays a role in lipid metabolism . The subcellular distribution of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Pantothénate de Calcium, Racémique peut être synthétisé par des méthodes chimiques, chimio-enzymatiques et de fermentation microbienne. La synthèse chimique implique la réaction de l'acide pantoïque avec la β-alanine, suivie de l'addition d'ions calcium pour former le sel de calcium . Les méthodes chimio-enzymatiques utilisent des enzymes pour catalyser la réaction, tandis que les méthodes de fermentation microbienne emploient des micro-organismes génétiquement modifiés pour produire de l'acide pantothénique, qui est ensuite converti en son sel de calcium .

Méthodes de Production Industrielle : La production industrielle du Pantothénate de Calcium, Racémique implique généralement la fermentation microbienne en raison de son efficacité économique et de ses avantages environnementaux. Des micro-organismes tels que Bacillus megaterium et Corynebacterium glutamicum sont modifiés génétiquement pour surproduire de l'acide pantothénique, qui est ensuite purifié et converti en son sel de calcium .

Analyse Des Réactions Chimiques

Types de Réactions : Le Pantothénate de Calcium, Racémique subit diverses réactions chimiques, notamment:

Oxydation : Il peut être oxydé pour former des dérivés du pantothénate.

Réduction : Les réactions de réduction peuvent le reconvertir en ses formes précurseurs.

Substitution : Les réactions de substitution peuvent modifier la structure du pantothénate pour produire différents dérivés.

Réactifs et Conditions Communs:

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs organiques peuvent être utilisés pour introduire de nouveaux groupes fonctionnels.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du pantothénate, qui ont des propriétés biologiques et chimiques différentes .

4. Applications de la Recherche Scientifique

Le Pantothénate de Calcium, Racémique a de nombreuses applications dans la recherche scientifique:

Chimie : Il est utilisé comme précurseur pour synthétiser d'autres composés.

Biologie : Il joue un rôle crucial dans le métabolisme cellulaire et est utilisé dans des études relatives à la fonction des enzymes et aux voies métaboliques.

5. Mécanisme d'Action

Le Pantothénate de Calcium, Racémique exerce ses effets en étant incorporé dans la coenzyme A, un cofacteur essentiel dans de nombreuses réactions enzymatiques. La coenzyme A est impliquée dans la synthèse et le métabolisme des protéines, des glucides et des lipides. L'isomère dextrogyre de l'acide pantothénique est biologiquement actif et est responsable des effets du composé . Il protège également les cellules contre les dommages oxydatifs en augmentant les niveaux de glutathion .

Composés Similaires:

Acide Pantothénique : La forme acide libre, moins stable que son sel de calcium.

Pantothénol : Un analogue alcoolique, utilisé dans les cosmétiques pour ses propriétés hydratantes.

Pantethine : Une forme dimère, utilisée comme complément alimentaire pour ses effets hypolipidémiants.

Unicité : Le Pantothénate de Calcium, Racémique est unique en raison de sa stabilité et de la présence des deux isomères, ce qui permet une gamme plus large d'applications. Sa forme de sel de calcium est plus stable que l'acide libre, ce qui la rend adaptée à diverses applications industrielles et pharmaceutiques .

Comparaison Avec Des Composés Similaires

Pantothenic Acid: The free acid form, less stable than its calcium salt.

Pantothenol: An alcohol analog, used in cosmetics for its moisturizing properties.

Pantethine: A dimeric form, used as a dietary supplement for its lipid-lowering effects.

Uniqueness: Calcium Pantothenate, Racemic is unique due to its stability and the presence of both isomers, which allows for a broader range of applications. Its calcium salt form is more stable than the free acid, making it suitable for various industrial and pharmaceutical applications .

Activité Biologique

Calcium Pantothenate, Racemic, also known as Vitamin B5, is a vital compound in various biological processes. It is the calcium salt of pantothenic acid and plays a crucial role in cellular metabolism, serving as a precursor for the synthesis of coenzyme A (CoA). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action

Calcium Pantothenate primarily targets the enzyme pantoate-β-alanine ligase (PBL) , which is essential for the synthesis of CoA. This interaction facilitates the conversion of pantothenic acid into active forms that are crucial for metabolic pathways.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Fatty Acid Metabolism : CoA is integral to both the synthesis and degradation of fatty acids.

- Tricarboxylic Acid Cycle (TCA) : CoA plays a critical role in energy production through the TCA cycle.

- Synthesis of Phospholipids : It aids in the formation of phospholipids necessary for cell membrane integrity.

Pharmacokinetics

The pharmacokinetics of Calcium Pantothenate have been studied extensively. Upon oral administration, it is rapidly absorbed, reaching peak plasma concentrations approximately one hour post-dose under fasting conditions. Its bioavailability and distribution are influenced by dietary factors and individual metabolic rates.

Cellular Effects

Calcium Pantothenate exerts significant effects on cellular processes:

- Gene Expression : It influences gene expression related to metabolic functions.

- Cell Signaling : The compound modulates various signaling pathways that affect cellular responses to environmental stimuli.

- Cellular Metabolism : By enhancing CoA levels, it supports metabolic fluxes in carbohydrate and lipid metabolism.

Case Studies

- Animal Models : Studies have shown that varying dosages of Calcium Pantothenate can lead to different physiological responses in animal models. For instance, higher doses have been associated with improved wound healing and enhanced cell proliferation due to its role in protein synthesis.

- Human Trials : Clinical trials indicate that supplementation with Calcium Pantothenate can alleviate symptoms related to pantothenic acid deficiency, such as fatigue and irritability. Additionally, it has been evaluated for its potential benefits in managing stress-related conditions due to its involvement in adrenal hormone synthesis .

Comparative Analysis

| Feature | Calcium Pantothenate | Pantothenic Acid (Free Form) |

|---|---|---|

| Chemical Stability | More stable | Less stable |

| Absorption Rate | Rapid | Variable |

| Role in CoA Synthesis | Direct precursor | Indirect |

| Cellular Impact | Significant | Moderate |

Propriétés

IUPAC Name |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890624 | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-63-1, 63409-48-3 | |

| Record name | Calcium pantothenate, racemic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium Pantothenate, Racemic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PANTOTHENATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KC899R47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.